![molecular formula C19H23N3O2 B2570395 N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933238-46-1](/img/structure/B2570395.png)
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Properties
Research into similar amide-containing isoquinoline derivatives highlights their structural aspects and potential for forming gels or crystalline solids upon treatment with various mineral acids. The ability to form host–guest complexes with enhanced fluorescence emission suggests applications in materials science, particularly in fluorescence-based sensors and devices. (Karmakar et al., 2007)
Analgesic Potential
The structural analysis of related capsaicinoids, like N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, demonstrates their potential analgesic properties. This suggests that compounds with similar structures could be explored for their analgesic effects, contributing to pain management research. (Park et al., 1995)
Molecular Conformation Studies
Investigations into the crystal structure and molecular conformation of acetamide derivatives provide insights into their chemical behavior and interactions, which are crucial for drug design and the development of novel pharmaceuticals. (Gowda et al., 2007)
Inotropic Activity in Cardiac Therapy
The synthesis and study of lactam analogues of a potent positive inotrope highlight the potential of similar compounds in developing treatments for heart failure, indicating an area of interest for cardiovascular drug research. (Robertson et al., 1986)
Antimicrobial Activity
Synthesis and evaluation of novel acetamide derivatives for their antibacterial and antifungal activities reveal their potential as promising antimicrobial agents. This suggests that compounds with similar structures could be pivotal in addressing the growing concern of antibiotic resistance. (Debnath & Ganguly, 2015)
Enhancing Cognitive Functions
Studies on the effects of certain acetamide derivatives on learning and memory in animal models suggest potential applications in treating cognitive disorders such as Alzheimer's disease. (Sakurai et al., 1989)
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-7-8-17-15(9-12)10-19(24)22(21-17)11-18(23)20-16-6-4-5-13(2)14(16)3/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISETHOJUDFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide |
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